Adrenal Tissue Concentration: 5-Fold Higher Accumulation of Mitometh vs. Mitotane in Canine Adrenal Cortex
In a comparative in vivo study in dogs, the adrenal cortex concentration of Mitometh was 5 times higher than that of Mitotane when measured after equivalent dosing [1]. Specifically, Mitometh accumulated to significantly greater levels in the target organ, yet this increased tissue exposure did not translate into adrenalytic activity. In contrast, Mitotane achieved lower adrenal concentrations but still induced marked cortisol suppression and adrenal necrosis [1]. This disparity underscores the critical role of metabolic activation rather than tissue concentration in mediating therapeutic effect.
| Evidence Dimension | Adrenal cortex tissue concentration |
|---|---|
| Target Compound Data | 5 times higher than Mitotane |
| Comparator Or Baseline | Mitotane (o,p′-DDD) at equivalent doses |
| Quantified Difference | 5-fold higher accumulation |
| Conditions | 13 mongrel dogs weighing 12–15 kg treated daily with Mitometh or Mitotane (50–100 mg/kg) for 6 or 12 days; adrenal cortex homogenates analyzed |
Why This Matters
High adrenal accumulation without efficacy confirms that tissue concentration is not a surrogate for therapeutic activity, guiding researchers to focus on metabolic activation mechanisms when selecting compounds for adrenal cancer studies.
- [1] Schteingart, D. E., et al. (1993). Comparison of the adrenalytic activity of mitotane and a methylated homolog on normal adrenal cortex and adrenal cortical carcinoma. Cancer Chemotherapy and Pharmacology, 31(6), 459–466. DOI: 10.1007/BF00685036 View Source
